![molecular formula C21H15NO2S2 B2913603 N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-naphthamide CAS No. 1797961-88-6](/img/structure/B2913603.png)
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-naphthamide
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Overview
Description
“N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-naphthamide” is a complex organic compound. It likely contains a thiophene group, which is a five-membered ring with one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another method .Scientific Research Applications
Medicinal Chemistry and Pharmacology
Thiophene derivatives exhibit a wide range of pharmacological properties:
- Anticancer Activity : Some thiophene-based compounds have demonstrated potential as anticancer agents .
- Anti-Inflammatory Properties : Certain derivatives possess anti-inflammatory effects, making them relevant for treating inflammatory conditions .
- Antimicrobial Activity : Thiophene compounds have been investigated for their antimicrobial properties .
- Antihypertensive Effects : Research suggests that specific thiophene analogs may have antihypertensive properties .
- Anti-Atherosclerotic Properties : The thiophene ring system has been associated with anti-atherosclerotic effects .
Organic Semiconductors and Electronics
Thiophene derivatives play a pivotal role in organic electronics:
- Organic Field-Effect Transistors (OFETs) : The incorporation of thiophene-based molecules enhances the performance of OFETs .
- Organic Light-Emitting Diodes (OLEDs) : These compounds contribute to the fabrication of efficient OLEDs .
Corrosion Inhibition
Thiophene derivatives find application as corrosion inhibitors in industrial chemistry .
Material Science
Synthetic Chemistry
- Gewald Synthesis : A condensation reaction involving sulfur, α-methylene carbonyl compounds, and α-cyano esters, leading to aminothiophene derivatives .
- Paal–Knorr Reaction : Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P~4~S~10~) to form thiophene derivatives .
Biological Applications
Future Directions
Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2S2/c23-20(15-10-11-25-13-15)19-9-8-16(26-19)12-22-21(24)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,13H,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXHKNBKASGAEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-naphthamide |
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